Coenzyme A persulfide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

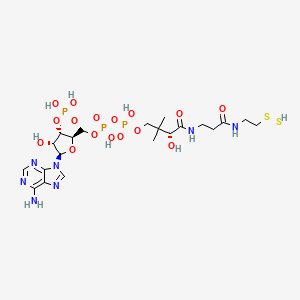

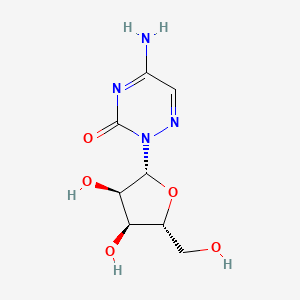

Coenzyme A persulfide is a possible in vivo inhibitor of mammalian short chain acyl-CoA dehydrogenase.

Applications De Recherche Scientifique

Sulfur Incorporation into Biomolecules in Prokaryotes:

- Sulfur, a crucial element of living matter, is incorporated into biomolecules in prokaryotes through two primary strategies. One involves the addition of sulfide to an activated acceptor in the biosynthesis of biomolecules like cysteine, methionine, and coenzyme A. The other strategy uses an activated sulfur species, persulfidic sulfur (R-S-SH), produced enzymatically by proteins such as IscS, SufS, and rhodanese. This process is fundamental in the biosynthesis of iron-sulfur clusters and various cofactors, highlighting the significance of persulfidic sulfur in prokaryotic biochemistry (Kessler, 2006).

Role in Hydrogen Sulfide (H2S) Catabolism:

- In the context of H2S catabolism, particularly in the mitochondrial sulfide oxidation pathway, the enzyme ETHE1 converts persulfides to sulfite. The study of human ETHE1, including variants with patient mutations, reveals that both glutathione and coenzyme A act as persulfide carriers for ETHE1. This finding is crucial for understanding how low steady-state H2S levels are maintained and the implications of patient mutations in ETHE1 on cellular processes (Kabil & Banerjee, 2012).

Sulfur Reducing Capabilities of Coenzyme‐A Disulfide Reductase (CoADR) and NADH‐Dependent Persulfide Reductase (Npsr):

- CoADR and Npsr, enzymes found in anaerobic environments, are suggested to play a role in sulfur respiration. A metagenomic analysis was conducted to explore their relationship with sulfur reduction indirectly. This analysis, involving the Joint Genome Institute's metagenome database, indicated a correlation between CoADR, Npsr, and known sulfur reducing proteins, suggesting their involvement in sulfur reduction (Wragan et al., 2020).

Biochemical Properties and Functions of Persulfides:

- Persulfides are known for their enhanced antioxidant abilities compared to H2S. They directly convert protein thiols into protein persulfides, indicating distinct physiological functions. The design of chemical tools and techniques for studying persulfides under various conditions has been a significant advancement in understanding their biological roles (Dillon & Matson, 2021).

Enzymatic Generation and Use in Biosynthetic Pathways:

- The enzymatic generation of persulfidic sulfur and its utilization in biosynthetic pathways is a key area of study. Understanding the properties and enzymatic production of persulfidic sulfur helps in comprehending its role in the biosynthesis of vital biomolecules (Kessler, 2006).

Propriétés

Numéro CAS |

81918-99-2 |

|---|---|

Nom du produit |

Coenzyme A persulfide |

Formule moléculaire |

C21H36N7O16P3S2 |

Poids moléculaire |

799.6 g/mol |

Nom IUPAC |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-4-[[3-[2-(disulfanyl)ethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutyl] hydrogen phosphate |

InChI |

InChI=1S/C21H36N7O16P3S2/c1-21(2,16(31)19(32)24-4-3-12(29)23-5-6-49-48)8-41-47(38,39)44-46(36,37)40-7-11-15(43-45(33,34)35)14(30)20(42-11)28-10-27-13-17(22)25-9-26-18(13)28/h9-11,14-16,20,30-31,48H,3-8H2,1-2H3,(H,23,29)(H,24,32)(H,36,37)(H,38,39)(H2,22,25,26)(H2,33,34,35)/t11-,14-,15-,16+,20-/m1/s1 |

Clé InChI |

REVPHPVBPSIEKM-IBOSZNHHSA-N |

SMILES isomérique |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSS)O |

SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSS)O |

SMILES canonique |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSS)O |

Autres numéros CAS |

81918-99-2 |

Synonymes |

CoA persulfide coenzyme A persulfide |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[c]phenanthren-3-ol](/img/structure/B1194086.png)

![(3-Hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) 2-[[2-chloroethyl(nitroso)carbamoyl]amino]propanoate](/img/structure/B1194101.png)